1-(2-Bromo-5-methoxyphenyl)ethan-1-amine

5-HT2A receptor Binding affinity Structure-activity relationship

1-(2-Bromo-5-methoxyphenyl)ethan-1-amine (CAS 1270515-42-8) is a substituted phenethylamine derivative with the molecular formula C9H12BrNO and a molecular weight of 230.10 g/mol. The compound features a primary amine attached to a chiral alpha-methyl carbon, which is directly bonded to a phenyl ring substituted with bromine at the 2-position and a methoxy group at the 5-position.

Molecular Formula C9H12BrNO
Molecular Weight 230.10 g/mol
Cat. No. B13685143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromo-5-methoxyphenyl)ethan-1-amine
Molecular FormulaC9H12BrNO
Molecular Weight230.10 g/mol
Structural Identifiers
SMILESCC(C1=C(C=CC(=C1)OC)Br)N
InChIInChI=1S/C9H12BrNO/c1-6(11)8-5-7(12-2)3-4-9(8)10/h3-6H,11H2,1-2H3
InChIKeyHJOPCDKLJNZKIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Bromo-5-methoxyphenyl)ethan-1-amine (CAS 1270515-42-8): Procurement-Relevant Identity and Core Properties


1-(2-Bromo-5-methoxyphenyl)ethan-1-amine (CAS 1270515-42-8) is a substituted phenethylamine derivative [1] with the molecular formula C9H12BrNO and a molecular weight of 230.10 g/mol . The compound features a primary amine attached to a chiral alpha-methyl carbon, which is directly bonded to a phenyl ring substituted with bromine at the 2-position and a methoxy group at the 5-position . This specific substitution pattern, distinct from the unsubstituted 2-(5-bromo-2-methoxyphenyl)ethylamine isomer, imparts unique physicochemical properties including a calculated LogP of 2.38, boiling point of 295.0°C at 760 mmHg, and density of 1.4 g/cm³ [2].

Why 1-(2-Bromo-5-methoxyphenyl)ethan-1-amine Cannot Be Replaced by Other 2-Bromo-5-methoxyphenyl Amines: Structure-Function Divergence


Substitution among compounds sharing the 2-bromo-5-methoxyphenyl core is not equivalent due to critical differences in the amine-bearing side chain, which dictate both synthetic utility and biological target engagement [1]. The alpha-methyl substitution in 1-(2-Bromo-5-methoxyphenyl)ethan-1-amine introduces a chiral center and steric constraint absent in the linear ethylamine analog (2-(2-Bromo-5-methoxyphenyl)ethanamine), which in turn modulates receptor binding kinetics and selectivity profiles [2]. Furthermore, the primary amine in this compound offers a distinct reactivity profile compared to the benzylamine or fluorinated analogs, enabling orthogonal synthetic strategies and influencing pharmacokinetic properties such as metabolic stability and CNS penetration [3]. Generic replacement without verification of these specific structural features will lead to divergent biological outcomes and failed synthetic routes.

Quantitative Differentiation of 1-(2-Bromo-5-methoxyphenyl)ethan-1-amine: Comparative Binding, Physical, and Structural Data


5-HT2A Receptor Affinity: Alpha-Methyl Substitution Modulates Binding Compared to Linear Ethylamine Analog

The linear 2-(2-bromo-5-methoxyphenyl)ethanamine analog (without alpha-methyl) exhibits a Ki of 208 nM at the rat 5-HT2A receptor, providing a baseline for the 2-bromo-5-methoxyphenyl core [1]. While direct Ki data for the alpha-methyl substituted target compound are not publicly available, structure-activity relationship (SAR) studies on phenethylamines establish that alpha-methylation (as present in 1-(2-Bromo-5-methoxyphenyl)ethan-1-amine) generally modulates receptor affinity and selectivity compared to the unsubstituted ethylamine scaffold [2]. Specifically, the alpha-methyl group introduces steric hindrance that alters the orientation of the amine within the receptor binding pocket, which can affect both potency and functional selectivity at 5-HT2 subtypes [2].

5-HT2A receptor Binding affinity Structure-activity relationship

Melatonin Receptor Affinity: High Potency at Melatonin MT1 Receptor for Linear Analog Suggests Core Pharmacophore Value

The 2-bromo-5-methoxyphenyl core, when present in the linear ethylamine analog 2-(5-Bromo-2-methoxy-phenyl)-ethylamine, demonstrates high affinity for the melatonin receptor type 1C (MT1) in chicken brain, with a Ki of 8 nM [1]. This potency indicates that the 2-bromo-5-methoxy substitution pattern is a privileged pharmacophore for melatonin receptor engagement. The target compound, 1-(2-Bromo-5-methoxyphenyl)ethan-1-amine, retains this core while incorporating an alpha-methyl group, which may further refine receptor subtype selectivity or metabolic stability [2].

Melatonin receptor MT1 receptor Binding affinity

Physicochemical Differentiation: Alpha-Methyl Substitution Increases LogP and Boiling Point Relative to Unsubstituted Ethylamine

The alpha-methyl group in 1-(2-Bromo-5-methoxyphenyl)ethan-1-amine increases lipophilicity compared to the linear ethylamine analog. The target compound has a calculated LogP of 2.38 and a boiling point of 295.0°C at 760 mmHg [1]. In contrast, the unsubstituted 2-(2-Bromo-5-methoxyphenyl)ethanamine has a lower calculated XLogP3 of 1.8 [2]. This ~0.6 Log unit increase translates to approximately a 4-fold higher partition coefficient, which can significantly impact membrane permeability, CNS penetration, and chromatographic behavior [3].

LogP Lipophilicity Physicochemical properties

Synthetic Versatility: Alpha-Methyl Primary Amine Offers Distinct Reactivity from Benzylamine and Fluorinated Analogs

The alpha-methyl primary amine in 1-(2-Bromo-5-methoxyphenyl)ethan-1-amine provides a unique reactive handle for amide bond formation, reductive amination, and urea synthesis that differs from related analogs. The benzylamine analog (2-Bromo-5-methoxyphenyl)methanamine (CAS 887581-09-1) offers a different nucleophilicity and steric profile due to the benzylic amine , while the fluorinated analog 2-(2-bromo-5-methoxyphenyl)-2-fluoroethan-1-amine (CAS 2229002-93-9) introduces a fluorine atom that alters both electronic properties and metabolic stability but at a significantly higher cost ($1124/0.5g vs. target compound availability from multiple vendors) [1]. The target compound thus occupies a unique niche as a chiral, alpha-methyl building block with a reactive primary amine and an aryl bromide for downstream cross-coupling.

Synthetic intermediate Cross-coupling Building block

Receptor Subtype Selectivity Profile: 2-Bromo-5-Methoxy Core Confers Distinct 5-HT2A vs. 5-HT2C Selectivity

The 2-bromo-5-methoxy substitution pattern, as exemplified by the linear analog 2-(5-Bromo-2-methoxy-phenyl)-ethylamine, exhibits a measurable selectivity profile at serotonin receptor subtypes. At the 5-HT2A receptor, the compound displays a Ki of 208 nM, while at the 5-HT2C receptor, the affinity is lower with a Ki of 960 nM [1]. This represents a ~4.6-fold selectivity for 5-HT2A over 5-HT2C. This baseline selectivity is a function of the 2-bromo-5-methoxy substitution pattern and provides a foundation for understanding how the alpha-methyl group in the target compound might further modulate this profile, as alpha-methylation has been shown to alter 5-HT2 subtype selectivity in related phenethylamines [2].

5-HT2C receptor Receptor selectivity Serotonin

Priority Research and Industrial Applications for 1-(2-Bromo-5-methoxyphenyl)ethan-1-amine


Probing 5-HT2A Receptor Pharmacology with a Chiral Alpha-Methyl Phenethylamine Scaffold

Based on the established affinity of the 2-bromo-5-methoxy core for 5-HT2A receptors (Ki = 208 nM for the linear analog) [1] and the known modulation of receptor interactions by alpha-methyl substitution [2], 1-(2-Bromo-5-methoxyphenyl)ethan-1-amine serves as a valuable chiral probe for investigating the stereochemical requirements of 5-HT2A ligand binding. The compound's higher lipophilicity (LogP = 2.38) compared to the unsubstituted analog (LogP = 1.8) [3] further supports its utility in studies requiring enhanced membrane permeability, such as cell-based functional assays or in vivo behavioral pharmacology.

Development of Melatonin Receptor Ligands with Improved Subtype Selectivity

The 2-bromo-5-methoxyphenyl core demonstrates high affinity for melatonin receptors (Ki = 8 nM at MT1 for the linear analog) [1]. The alpha-methyl substitution in the target compound introduces a chiral center and altered steric profile that may enhance selectivity between MT1 and MT2 receptor subtypes [4]. This compound is therefore a strategic starting point for medicinal chemistry campaigns aimed at developing novel circadian rhythm modulators or sleep disorder therapeutics with reduced off-target effects.

Chiral Building Block for CNS-Targeted Small Molecule Libraries

With its reactive primary amine, aryl bromide handle for cross-coupling, and favorable physicochemical properties (LogP = 2.38, MW = 230.10) [3], 1-(2-Bromo-5-methoxyphenyl)ethan-1-amine is an ideal building block for generating diverse CNS-focused compound libraries. Its alpha-methyl group imparts a degree of conformational constraint that can reduce the entropic penalty upon target binding, a desirable feature in fragment-based drug discovery [5]. The compound's availability from multiple vendors at competitive prices further enhances its attractiveness for parallel synthesis and high-throughput medicinal chemistry workflows.

Investigating Structure-Activity Relationships of 2,5-Disubstituted Phenethylamines

SAR studies have established that methoxy groups at the 2- and 5-positions of the phenethylamine scaffold are optimal for imparting high serotonin receptor affinity [2]. The target compound incorporates this privileged substitution pattern along with an alpha-methyl group and a bromine atom, enabling systematic exploration of how modifications at the alpha-carbon, amine, and aryl bromide positions affect biological activity. This makes it a critical reference compound for SAR campaigns focused on optimizing potency, selectivity, and pharmacokinetic properties within the phenethylamine class.

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